Trimethyl Butenoic Acid: Chemical Structure, Physical Properties, and Synthesis Workflows
Trimethyl Butenoic Acid: Chemical Structure, Physical Properties, and Synthesis Workflows
An In-Depth Technical Guide for Researchers and Drug Development Professionals
As a Senior Application Scientist, I frequently encounter the need for highly specific, sterically hindered aliphatic building blocks in the design of novel therapeutics. Trimethyl butenoic acid —more accurately and systematically known as (E)-4,4-dimethylpent-2-enoic acid —is one such critical scaffold. Characterized by an α,β -unsaturated carboxylic acid backbone terminating in a bulky tert-butyl group, this compound provides unique spatial geometry and metabolic stability, making it highly valuable in the synthesis of kinase inhibitors and targeted protein degraders (PROTACs).
This whitepaper provides an authoritative, deep-dive analysis into the chemical structure, physical properties, and field-proven synthetic methodologies for trimethyl butenoic acid.
Chemical Structure and Molecular Characteristics
The trivial name "trimethyl butenoic acid" refers to a butenoic acid chain substituted with three methyl groups at the terminal carbon, which systematically extends the parent chain to a pentenoic acid. Thus, the standard IUPAC nomenclature is (E)-4,4-dimethylpent-2-enoic acid (CAS: 16666-45-8)[1].
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Molecular Formula: C₇H₁₂O₂
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SMILES: CC(C)(C)/C=C/C(=O)O
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Structural Causality: The presence of the tert-butyl group adjacent to the alkene double bond heavily dictates the molecule's stereochemistry. The massive steric bulk of the three methyl groups forces the molecule almost exclusively into the trans (E) configuration during synthesis to minimize steric clash with the carboxylic acid moiety. This rigid, predictable geometry is exactly why medicinal chemists utilize it to lock molecules into specific conformations when targeting deep hydrophobic pockets in proteins.
Figure 1: Knoevenagel-Doebner synthesis of trimethyl butenoic acid.
Physical Properties
Understanding the physical properties of trimethyl butenoic acid is essential for downstream processing, purification, and formulation. Due to its hydrophobic tert-butyl tail and polar carboxylic head, it exhibits amphiphilic tendencies but remains predominantly lipophilic.
Quantitative Data Summary
| Property | Value | Reference / Notes |
| CAS Number | 16666-45-8 | Specific to the (2E) isomer[1]. |
| Molecular Weight | 128.17 g/mol | Calculated standard[1]. |
| Appearance | Colorless to pale yellow liquid/solid | Low-melting solid; often a viscous liquid at room temp[1]. |
| Melting Point | ~ 35 °C | Requires gentle warming for liquid transfer. |
| Boiling Point | 126–134 °C | Can be distilled under standard or slightly reduced pressure[2]. |
| Solubility | Soluble in organic solvents | High solubility in EtOH, EtOAc, DCM; limited in H₂O[1]. |
Chemical Synthesis: The Knoevenagel-Doebner Protocol
The most robust and scalable method for synthesizing (E)-4,4-dimethylpent-2-enoic acid is the Knoevenagel condensation followed by a Doebner decarboxylation .
Mechanistic Rationale: We utilize pivalaldehyde (2,2-dimethylpropanal) and malonic acid. Piperidine acts as a base to deprotonate the malonic acid, forming an enolate that attacks the highly hindered carbonyl carbon of pivalaldehyde. Pyridine is used as both a solvent and a weak base to facilitate the subsequent thermal decarboxylation. The reaction is self-validating: the cessation of CO₂ gas evolution directly indicates the completion of the decarboxylation step.
Step-by-Step Methodology
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Reaction Setup: In an oven-dried round-bottom flask equipped with a reflux condenser and a gas bubbler, dissolve 1.0 equivalent of malonic acid in anhydrous pyridine (approx. 3 volumes).
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Reagent Addition: Add 1.1 equivalents of pivalaldehyde. Introduce a catalytic amount of piperidine (0.1 equivalents). Note: The reaction may be mildly exothermic upon base addition.
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Reflux & Decarboxylation: Heat the mixture to 80–100 °C. Monitor the reaction via the gas bubbler. The evolution of CO₂ indicates the Doebner decarboxylation of the intermediate alkylidene malonic acid is occurring. Maintain heat until gas evolution completely ceases (typically 4–6 hours).
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Acidification & Workup: Cool the mixture to 0 °C in an ice bath. Slowly acidify the solution using 1M HCl until the pH reaches ~2. This ensures the product is fully protonated into its free carboxylic acid form, driving it into the organic phase.
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Extraction: Extract the aqueous mixture three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove residual pyridine salts, then dry over anhydrous Na₂SO₄.
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Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified via vacuum distillation or recrystallization from a non-polar solvent (e.g., hexanes) to yield the pure (E)-isomer.
Figure 2: Step-by-step experimental workflow for synthesizing trimethyl butenoic acid.
Applications in Drug Development
Trimethyl butenoic acid is not just a structural curiosity; it is a highly functionalized warhead and linker component in modern pharmacology.
1. Kinase Inhibitors (e.g., BTK Inhibitors): The compound is frequently utilized in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors[3]. The carboxylic acid is typically converted into an amide, linking the sterically demanding tert-butyl-alkene moiety to a pyrimidine or pyrazole core. The tert-butyl group acts as a "steric shield," preventing rapid cytochrome P450-mediated metabolism of the double bond, thereby increasing the drug's half-life.
2. Targeted Protein Degradation (PROTACs): Recent advancements in the degradation of the SWI/SNF chromatin remodeling complex subunit BRD9 rely on derivatives of this scaffold. For example, cyano-derivatives of 4,4-dimethylpent-2-enoic acid are synthesized to create bifunctional molecules that recruit E3 ligases. The rigid trans-geometry of the alkene ensures optimal vector projection between the target-binding warhead and the E3 ligase ligand, a critical factor in successful PROTAC ternary complex formation.
Figure 3: Applications of trimethyl butenoic acid in modern drug design.
References
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CymitQuimica. (2E)-4,4-Dimethyl-2-pentenoic acid (CAS 16666-45-8) Properties and Synonyms. Retrieved from 1
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EvitaChem. Buy 4,4-Dimethyl-2-pentenoic acid (EVT-3556500) | Boiling Point Specifications. Retrieved from 2
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bioRxiv. Experimental Methods Cell Culture & Models: Synthesis of (E)-2-cyano-4,4-dimethylpent-2-enoic acid and BRD9 PROTACs. Retrieved from
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Google Patents (US20180305350A1). Tyrosine kinase inhibitors: Utilization of 4,4-dimethylpent-2-enoic acid in BTK inhibitor synthesis. Retrieved from 3
